molecular formula C9H3Cl3O2S B1334358 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid CAS No. 34576-90-4

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B1334358
CAS No.: 34576-90-4
M. Wt: 281.5 g/mol
InChI Key: WUTBSOJTMUNLCC-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H3Cl3O2S It is a derivative of benzothiophene, characterized by the presence of three chlorine atoms at positions 3, 4, and 6, and a carboxylic acid group at position 2

Scientific Research Applications

3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

Target of Action

The primary target of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients that the body obtains from proteins found in food.

Mode of Action

BT2 acts as an allosteric inhibitor of BCKDK . It binds to BDK and triggers a conformational change in the N-terminal structural domain of the BCKD complex (BCKDC), leading to the dissociation of BDK from BCKDC . This inhibition of BCKDK allows for increased activity of the BCKD complex .

Biochemical Pathways

The inhibition of BCKDK by BT2 affects the metabolic pathway of BCAAs. Specifically, it upregulates the activity of the BCKD complex, a key regulatory enzyme in the BCAA catabolic pathway . This leads to increased degradation of BCAAs and a subsequent decrease in their plasma levels .

Pharmacokinetics

BT2 is orally active and exhibits superior pharmacokinetics and metabolic stability . .

Result of Action

The action of BT2 leads to increased cellular BCKDC activity and induces BDK degradation in vivo . This effectively upregulates tissue BCKDC activity and downregulates plasma BCAA levels . In certain tissues such as the heart, muscle, and kidney, BT2 treatment has been observed to reduce the protein levels of BDK .

Action Environment

The environment in which BT2 acts can influence its efficacy and stability. For instance, in muscle and kidney tissues, less activation is obtained compared to other tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid typically involves the chlorination of benzothiophene derivatives followed by carboxylation. One common method includes the reaction of benzothiophene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Products may include chlorinated benzothiophene derivatives with additional oxygen-containing functional groups.

    Reduction: Products may include partially or fully dechlorinated benzothiophene derivatives.

    Substitution: Products may include benzothiophene derivatives with various substituents replacing the chlorine atoms.

Comparison with Similar Compounds

    3,6-Dichloro-1-benzothiophene-2-carboxylic acid: This compound is similar but lacks the chlorine atom at position 4.

    3,4-Dichloro-1-benzothiophene-2-carboxylic acid: This compound lacks the chlorine atom at position 6.

    3,4,6-Trichloro-1-benzothiophene: This compound lacks the carboxylic acid group at position 2.

Uniqueness: 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is unique due to the specific arrangement of chlorine atoms and the presence of a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3,4,6-trichloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTBSOJTMUNLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396644
Record name 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34576-90-4
Record name 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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